5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole
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Overview
Description
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an iodine atom, and a trifluoromethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents, which react with substituted aldoximes and alkynes under conventional heating conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions. For example, copper (I) or ruthenium (II) catalysts are frequently used in (3 + 2) cycloaddition reactions to form the isoxazole ring . These methods are preferred for their efficiency and high yields, although they may require additional steps for purification and separation of the catalyst from the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an isoxazole with additional oxygen-containing functional groups .
Scientific Research Applications
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: Isoxazoles are often explored for their potential as therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules that can probe biological systems.
Material Science: Isoxazoles are also investigated for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Known for its cytotoxic effects.
3,5-Bis(het)arylisoxazoles: Synthesized using sodium azide and known for their high yields.
Uniqueness
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery .
Biological Activity
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. Its molecular formula is C10H8F3I N2O. The unique combination of substituents, including a tert-butyl group at the 5-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 3-position, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Biological Activity Overview
Isoxazole derivatives have been widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, compounds with similar structures to this compound have been shown to act as agonists of Wnt/β-catenin signaling pathways, which are crucial for various cellular processes such as proliferation and differentiation. Although the biological activity of this specific compound has not been fully explored, preliminary data suggest promising therapeutic applications.
Research indicates that isoxazole derivatives can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The ability of these compounds to modulate the Wnt/β-catenin pathway suggests potential interactions with proteins that regulate cell growth and differentiation. Further investigation into specific interactions may elucidate detailed mechanisms of action for this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other structurally similar isoxazoles. Below is a table summarizing some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-(Phenyl)-4-iodo-3-(trifluoromethyl)isoxazole | Phenyl group at 5-position | Potentially different electronic properties |
5-(Cyclopropyl)-4-bromo-3-(trifluoromethyl)isoxazole | Cyclopropyl group at 5-position | Increased ring strain may affect reactivity |
5-(Methyl)-4-chloro-3-(trifluoromethyl)isoxazole | Methyl group at 5-position | Smaller substituent may lead to different reactivity |
5-(Ethyl)-4-fluoro-3-(trifluoromethyl)isoxazole | Ethyl group at 5-position | Different steric effects compared to tert-butyl |
This comparison highlights the diversity within the isoxazole family while emphasizing the unique steric and electronic characteristics imparted by the tert-butyl and trifluoromethyl groups in our compound of interest.
Case Studies and Research Findings
Recent studies on isoxazole derivatives have demonstrated various biological activities:
- Anticancer Activity : A study evaluating a series of isoxazoles found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in low micromolar ranges against human colon adenocarcinoma (HT-29) and other tumor cell lines .
- Anti-inflammatory Properties : Isoxazoles have also been investigated for their anti-inflammatory effects. Some derivatives were shown to selectively inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
- Signal Modulation : The ability of isoxazoles to modulate signaling pathways has been demonstrated in various studies. For example, certain compounds were found to influence gene expression related to apoptosis and cell cycle regulation in HL-60 cells .
Properties
Molecular Formula |
C8H9F3INO |
---|---|
Molecular Weight |
319.06 g/mol |
IUPAC Name |
5-tert-butyl-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C8H9F3INO/c1-7(2,3)6-4(12)5(13-14-6)8(9,10)11/h1-3H3 |
InChI Key |
KYBSKLWVRNUVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C(F)(F)F)I |
Origin of Product |
United States |
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